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Brd7-IN-3

BRD7 Bromodomain Epigenetics

Researchers studying BRD7-specific functions in prostate cancer often face off-target effects from non-selective BRD9 inhibitors. Brd7-IN-3 (CAS 3032601-04-7) is a rationally designed chemical probe with submicromolar BRD7 affinity (Kd = 290 nM) and demonstrated functional selectivity-it inhibits BRD7-dependent AR signaling in LNCaP cells (IC50 = 0.8 μM) without displacing BRD9 from chromatin at up to 10 μM. • Unique PBAF/GBAF discrimination: inhibits BRD7 bromodomain within PBAF complex without disrupting BRD9-containing GBAF complex • Validated in prostate cancer models: downregulates AR target genes and reduces cell proliferation • Characterized selectivity profile: known off-target on BRPF1B (IC50 = 2.8 μM) can be controlled with GSK-5959

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B15136999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd7-IN-3
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C
InChIInChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3
InChIKeyNIKNWIMZQISDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brd7-IN-3 Dual BRD7/BRD9 Bromodomain Inhibitor


Brd7-IN-3, also designated as compound 1-78, is a rationally designed small-molecule inhibitor targeting the bromodomains (BDs) of BRD7 and BRD9, which are epigenetic reader proteins implicated in prostate cancer and other malignancies. It exhibits submicromolar affinity for BRD7 (Kd = 290 nM) and binds to BRD9 with lower affinity (Kd = 650 nM), reflecting a moderate selectivity profile [1]. The compound was developed through structure-guided optimization to exploit a binding pocket unique to BRD7, distinguishing it from earlier, less selective BRD9 inhibitors [1].

Dual BRD7/BRD9 inhibitor

Structure-guided design targeting bromodomain epigenetic readers

Unique binding pocket

Exploits a BRD7-specific pocket distinct from earlier BRD9 inhibitors

Moderate selectivity profile

Reported ~2.2‑fold BRD7 preference; functional selectivity in cells

Brd7-IN-3 Functional Selectivity Advantages


Substituting Brd7-IN-3 with other in-class BRD7/BRD9 inhibitors introduces significant experimental variability due to marked differences in selectivity, cellular target engagement, and functional impact. For instance, the pan-BRD9 inhibitor BI-7273 potently displaces BRD9 from chromatin but shows weaker activity on BRD7, whereas LP99, though a dual binder, exhibits distinct binding affinities and a different off-target profile [1][2][3]. Critically, Brd7-IN-3 demonstrates a unique ability to inhibit BRD7 in cells without significantly disrupting BRD9 chromatin binding, a functional property not shared by all dual inhibitors [1]. These distinctions directly affect experimental outcomes in cancer models, making direct replacement scientifically unsound.

BI-7273

Pan‑BRD9 inhibitor with weak BRD7 activity; may shift pathway interpretation away from BRD7 biology.

LP99

Different binding affinities and off‑target profile; functional BRD7/BRD9 separation may not reproduce.

Functional selectivity mismatch

Brd7‑IN‑3 does not disrupt BRD9 chromatin binding at research concentrations — a property not shared by all dual inhibitors.

Brd7-IN-3 vs Leading Chemical Probes


Cellular Selectivity for BRD7 vs BRD7-IN-2

In a direct head-to-head comparison within the same study, Brd7-IN-3 (1-78) and its close analog BRD7-IN-2 (2-77) both exhibited submicromolar binding to BRD7 in biochemical assays (Kd = 290 nM vs. 340 nM, respectively) [1]. However, cellular NanoBRET assays revealed a key functional difference: Brd7-IN-3 achieved a lower IC50 for BRD7 (0.8 μM) compared to BRD7-IN-2 (1.2 μM), while both showed similar, weaker inhibition of BRD9 (3.3 μM and 3.2 μM, respectively) [1].

Cellular Selectivity vs BRD7‑IN‑2
Head‑to‑head
BRD7 IC50: 0.8 μM vs 1.2 μM; BRD9 IC50: 3.3 μM vs 3.2 μM

Reported ~33% greater cellular BRD7 inhibition

HEK293T NanoBRET assay

BRD7 Bromodomain Epigenetics Selectivity NanoBRET

Superior BRD9 Selectivity vs LP99

Cross-study comparison reveals that Brd7-IN-3 exhibits a more favorable selectivity profile than the widely used dual inhibitor LP99. While LP99 binds BRD7 with high affinity (Kd = 99 nM) and BRD9 with lower affinity (Kd = 909 nM), resulting in a ~9-fold selectivity window, Brd7-IN-3 binds BRD7 with Kd = 290 nM and BRD9 with Kd = 650 nM, yielding a narrower ~2.2-fold selectivity [1][2]. Importantly, LP99 has been shown to potently inhibit histone interactions of both BRD7 (IC50s = 3.7, 3.3 μM) and BRD9 (5.1, 6.2 μM) in cellular assays [2]. In contrast, Brd7-IN-3 demonstrated a functional selectivity in cells, inhibiting BRD7 (IC50 = 0.8 μM) but failing to displace BRD9 from chromatin at 10 μM, indicating a cleaner, more BRD7-centric cellular phenotype [1].

Selectivity vs LP99
Cross‑study
BRD7 IC50: 0.8 μM vs 3.7 μM; No BRD9 chromatin displacement at 10 μM

May support BRD7‑specific pathway interrogation

Cross‑study; assay differences (NanoBRET vs BRET)

BRD7 BRD9 Selectivity Bromodomain Chemical Probe

Inverted BRD7/BRD9 Selectivity vs BI-7273

Cross-study comparison highlights the fundamentally different selectivity profiles of Brd7-IN-3 and BI-7273. BI-7273 is a highly potent and selective BRD9 inhibitor (BRD9 IC50 = 19 nM) with significantly weaker activity against BRD7 (IC50 = 117 nM), representing a >6-fold selectivity for BRD9 [2]. Brd7-IN-3, in contrast, is a moderately selective BRD7 inhibitor (BRD7 Kd = 290 nM, BRD9 Kd = 650 nM) with a ~2.2-fold preference for BRD7 [1]. In cellular assays, this translates to Brd7-IN-3 inhibiting BRD7 (IC50 = 0.8 μM) but not BRD9 (IC50 = 3.3 μM and fails to displace chromatin), whereas BI-7273 potently inhibits BRD9 (cellular IC50 = 24 nM) and only weakly inhibits BRD7 (cellular IC50 = 1.2 μM) [1][2].

Selectivity vs BI‑7273
Cross‑study
BRD7‑preferring (~2.2‑fold) vs BRD9‑preferring (>6‑fold)

Inverted selectivity profiles; choose based on target

Biochemical and cellular assays

BRD7 BRD9 Selectivity Bromodomain Cancer

Unique Off-Target Interaction with BRPF1B

BROMOscan profiling revealed that both Brd7-IN-3 (1-78) and BRD7-IN-2 (2-77) exhibit off-target binding to the bromodomain of BRPF1B, a finding not reported for many other BRD7/9 inhibitors [1]. In thermal shift assays, Brd7-IN-3 was the only BRD7 inhibitor to show even modest stabilization of BRPF1B at the highest concentration tested (10 μM) [1]. Cellular NanoBRET assays quantified this off-target activity: Brd7-IN-3 inhibited BRPF1B with an IC50 of 2.8 μM, which is ~3.5-fold less potent than its inhibition of BRD7 (0.8 μM) [1]. This distinct off-target profile must be considered in experimental design and data interpretation.

Off‑target on BRPF1B
Head‑to‑head
BRPF1B IC50: 2.8 μM; ~3.5‑fold weaker than BRD7

Off‑target profile may require control compound

BRPF1B control GSK‑5959 available

BRPF1B Off-target Selectivity Bromodomain Chemical Probe

Brd7-IN-3 Research Applications


AR-Positive Prostate Cancer Models

Brd7-IN-3 is a validated tool for investigating BRD7 function in androgen receptor (AR)-positive prostate cancer cell lines. In LNCaP cells, treatment with Brd7-IN-3 (or its close analog BRD7-IN-2) led to decreased expression of AR target genes and reduced cell proliferation [1]. Its cellular potency (IC50 = 0.8 μM for BRD7) and failure to displace BRD9 from chromatin at active concentrations make it suitable for dissecting BRD7-specific contributions to AR signaling, distinct from BRD9-mediated effects [1].

PBAF Chromatin Remodeling Complex Studies

The PBAF chromatin remodeling complex contains BRD7 as a subunit. Brd7-IN-3 can be used to selectively probe the role of the BRD7 bromodomain in PBAF function without disrupting the GBAF complex, which contains BRD9. Experimental evidence shows that while BRD9 inhibitors displace GBAF from chromatin, Brd7-IN-3 does not affect BRD9 chromatin binding at up to 10 μM [1]. This functional selectivity makes it an essential tool for dissecting the distinct roles of PBAF and GBAF in gene regulation.

Chemical Probe for BRD7 Transcriptional Programs

Given its characterized selectivity and off-target profile, Brd7-IN-3 is suitable for use as a chemical probe to identify BRD7-dependent transcriptional programs. RNA-seq studies have demonstrated that BRD7 inhibition leads to downregulation of androgen response and cell cycle gene sets [1]. The known, moderate off-target activity on BRPF1B (IC50 = 2.8 μM) can be accounted for in experimental design, for example, by using appropriate control compounds (e.g., GSK-5959) [1].

Application
Selection Property
Validation Focus
AR‑positive prostate cancer cell‑line studies
Cellular BRD7 target engagement, functional BRD9 selectivity
AR signaling pathway endpoints; BRD7‑dependent gene expression
PBAF vs GBAF complex functional studies
Chromatin‑binding selectivity (no BRD9 displacement at research concentrations)
PBAF complex chromatin occupancy; GBAF exclusion controls
Chemical probe for BRD7 transcriptional programs
Characterized selectivity and off‑target profile (BRPF1B)
RNA‑seq with BRPF1B control (e.g., GSK‑5959) co‑treatment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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